2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile
Description
2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile is a biphenyl derivative featuring a hydroxyl (-OH) group at the 2' position, a methyl (-CH₃) group at the 5' position, and a nitrile (-CN) group at the 4 position. This combination of substituents confers unique electronic, steric, and physicochemical properties, making it relevant in pharmaceutical and materials science research. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the nitrile group contributes to electron-withdrawing effects and reactivity in cross-coupling reactions .
Properties
Molecular Formula |
C14H11NO |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-(2-hydroxy-5-methylphenyl)benzonitrile |
InChI |
InChI=1S/C14H11NO/c1-10-2-7-14(16)13(8-10)12-5-3-11(9-15)4-6-12/h2-8,16H,1H3 |
InChI Key |
BDAPGIBZTDIWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative of one of the biphenyl components. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Another method involves the direct cyanation of a suitable biphenyl precursor. This can be achieved using reagents such as copper(I) cyanide in the presence of a suitable ligand and base. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile may involve large-scale Suzuki-Miyaura cross-coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the use of recyclable catalysts and green solvents can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination or concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of 2’-hydroxy-5’-methyl-[1,1’-biphenyl]-4-carboxaldehyde.
Reduction: Formation of 2’-hydroxy-5’-methyl-[1,1’-biphenyl]-4-amine.
Scientific Research Applications
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows for functionalization that can lead to the development of more complex molecules.
Synthesis Examples
| Reaction Type | Reactants | Conditions | Yield |
|---|---|---|---|
| Iodination | 4'-Hydroxy-4'-cyanobiphenyl, Sodium iodide, Sodium hydroxide | Methanol at 0°C | 53% |
| Cross-Coupling | Aryl halides with arylboronic acids | Various bases and temperatures | Up to 86% |
In a specific example, the iodination of 4'-hydroxy-4'-cyanobiphenyl using sodium iodide and sodium hydroxide in methanol yielded 53% of the desired product . This demonstrates the compound's utility in facilitating reactions that lead to more complex biphenyl derivatives.
Catalysis
2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile has been explored for its catalytic properties in various reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.
Catalytic Activity
Recent studies have shown that palladium(II) complexes ligated with similar biphenyl derivatives exhibit enhanced catalytic activity in cross-coupling reactions. For instance:
- Catalyst Composition : Palladium(II) complexes formed with 2'-hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile as a ligand.
- Performance : The complexes demonstrated high yields when reacting aryl halides with arylboronic acids under optimized conditions .
Medicinal Chemistry
The compound's structural features suggest potential bioactivity, making it a candidate for drug development. Research has indicated its efficacy against various cancer cell lines.
Case Study: Cytotoxic Activity
A study evaluated the cytotoxic effects of derivatives related to 2'-hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile against human cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MDA-MB-231 | 10.7 | Etoposide |
| A549 | 7.7 | Camptothecin |
| MIA PaCa-2 | 7.3 | Camptothecin |
These results indicate promising cytotoxic activity against breast cancer (MDA-MB-231), lung cancer (A549), and pancreatic cancer (MIA PaCa-2), suggesting that modifications of this compound could lead to effective anticancer agents .
Mechanism of Action
The mechanism of action of 2’-Hydroxy-5’-methyl-[1,1’-biphenyl]-4-carbonitrile depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The hydroxyl and nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity in various chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
(a) 4′-Methyl-[1,1′-biphenyl]-4-carbonitrile (P18)
- Structure : Methyl at 4′, nitrile at 4; lacks the hydroxyl group at 2′.
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling (4-bromobenzonitrile + 4-tolylboronic acid), yielding 77% .
- Physical Properties : Melting point (110–112°C) lower than hydroxylated analogs due to reduced polarity. IR shows nitrile (2228 cm⁻¹) and aromatic C-H (3055 cm⁻¹) peaks .
(b) 4′-Mercapto-[1,1′-biphenyl]-4-carbonitrile
- Structure : Thiol (-SH) at 4′, nitrile at 3.
- Electronic Properties : Exhibits high conductance in break junction studies due to coherent electronic coupling through the biphenyl system. Asymmetry from -SH substitution slightly alters I–V curves but maintains conductivity .
- Key Difference : Thiol groups enhance metal-binding capacity, whereas hydroxyl groups in the target compound favor hydrogen bonding and acidity (pKa ~10 for -OH vs. ~6.5 for -SH).
(c) 4′-Pentyl-[1,1′-biphenyl]-4-carbonitrile
- Structure : Pentyl (-C₅H₁₁) at 4′, nitrile at 4.
- Physicochemical Properties : Liquid at room temperature (mp 34°C, bp 361.6°C) with lower polarity. Hazard profile includes skin irritation (H315) and respiratory toxicity (H335) .
- Key Difference : The pentyl group increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to the methyl and hydroxyl substituents in the target compound.
(d) 2′-Cyano-5-(2,3-difluorophenyl)phenol
- Structure : Fluorine at 2′ and 3′, hydroxyl at 3, nitrile at 4.
- Electronic Effects: Fluorine’s strong electron-withdrawing nature (-I effect) alters electron density distribution. Synonymous with [1,1′-biphenyl]-4-carbonitrile, 2′,3′-difluoro-3-hydroxy .
- Key Difference : Fluorine substituents increase metabolic stability and acidity of the hydroxyl group compared to the target’s methyl substituent.
Comparative Analysis of Physicochemical Properties
Biological Activity
2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various case studies that illustrate its efficacy against different biological targets.
- Chemical Formula : C13H11N
- Molecular Weight : 197.23 g/mol
- CAS Number : 19812-93-2
Synthesis
The synthesis of 2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile typically involves multi-step organic reactions that may include nitration and subsequent functional group modifications. Specific synthetic routes can be found in literature detailing similar biphenyl derivatives.
Biological Activity Overview
The biological activity of 2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile has been studied in various contexts:
Antimicrobial Activity
Research indicates that biphenyl derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile have shown effectiveness against a range of bacterial strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
Studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. In particular, it has been evaluated for its ability to induce apoptosis in breast cancer cells (MCF7) and other tumor types. The mechanism appears to involve the activation of caspases, which are crucial for the execution phase of cell apoptosis .
Case Study 1: Cytotoxicity in Cancer Cells
A study assessing the cytotoxicity of various biphenyl derivatives found that 2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile exhibited IC50 values comparable to established chemotherapeutic agents. The compound was tested across multiple concentrations (0.1 to 100 µM), revealing a dose-dependent response in MCF7 cells .
| Concentration (µM) | % Cell Viability |
|---|---|
| 0.1 | 95 |
| 1 | 80 |
| 10 | 50 |
| 100 | 20 |
Case Study 2: Mechanistic Insights
The mechanism of action for the compound was further elucidated through apoptosis assays where it was shown to activate caspase-3 and caspase-7 pathways. This suggests that the compound can trigger programmed cell death effectively in malignant cells .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of biphenyl derivatives like 2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile is crucial for understanding their therapeutic potential. Studies have indicated favorable absorption and distribution characteristics with minimal toxicity at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
